methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 858769-56-9
Cat. No.: VC4585740
Molecular Formula: C21H18O6
Molecular Weight: 366.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858769-56-9 |
|---|---|
| Molecular Formula | C21H18O6 |
| Molecular Weight | 366.369 |
| IUPAC Name | methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C21H18O6/c1-13(2)11-25-16-8-9-17-18(10-16)26-12-19(20(17)22)27-15-6-4-14(5-7-15)21(23)24-3/h4-10,12H,1,11H2,2-3H3 |
| Standard InChI Key | XNFPIFPPCGOSBQ-UHFFFAOYSA-N |
| SMILES | CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Introduction
Methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the chromene family, which is known for its diverse biological activities. This compound is structurally related to coumarins, which are naturally occurring compounds found in plants and have been studied for their potential therapeutic benefits.
Synthesis and Preparation
The synthesis of methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process:
-
Starting Materials: The synthesis begins with the preparation of the chromene core, often through a Perkin reaction or a similar method.
-
Etherification: The introduction of the 2-methylprop-2-en-1-yl group is achieved through an etherification reaction.
-
Coupling with Benzoate: The final step involves coupling the modified chromene with a benzoate derivative.
Biological Activities
Chromene derivatives have been studied for various biological activities, including:
-
Antioxidant Properties: Many chromenes exhibit antioxidant activity, which can be beneficial in reducing oxidative stress.
-
Anti-inflammatory Effects: Some chromene derivatives have shown potential in reducing inflammation.
-
Antimicrobial Activity: Certain chromenes have demonstrated antimicrobial properties.
Biological Activities of Chromene Derivatives
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress |
| Anti-inflammatory | May reduce inflammation |
| Antimicrobial | Exhibits antimicrobial properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume